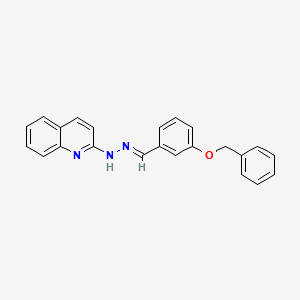
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide (AMICA) is a compound that has gained attention in scientific research due to its potential therapeutic properties. AMICA belongs to the class of indolinecarboxamide compounds and has been found to exhibit promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Wang et al., 2016). Additionally, N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to increase the expression of BDNF and NGF, which are neurotrophic factors involved in the survival and growth of neurons (Zhang et al., 2018).
Biochemical and Physiological Effects
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in the brain (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to reduce oxidative stress and improve mitochondrial function in the brain (Wang et al., 2016). Additionally, N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to increase the expression of neurotrophic factors and promote neuronal survival and growth (Zhang et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to have low toxicity and can be administered orally or intraperitoneally in animal models (Li et al., 2015). However, there are some limitations to using N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in human clinical trials.
Orientations Futures
For research on N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide include investigating its efficacy in human clinical trials and further elucidating its mechanism of action.
Méthodes De Synthèse
The synthesis method of N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide involves a multi-step process that starts with the reaction of 5-bromoindoline with allylamine to form N-allyl-5-bromoindoline. This intermediate is then reacted with methylsulfonyl chloride to form N-allyl-5-(methylsulfonyl)indoline. Finally, the carboxamide group is introduced by reacting N-allyl-5-(methylsulfonyl)indoline with the appropriate carboxylic acid derivative. The final product obtained is N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide (N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide) (Li et al., 2015).
Applications De Recherche Scientifique
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to exhibit potential therapeutic properties in preclinical studies. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the activation of microglia and astrocytes in the brain (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to reduce neuropathic pain and improve motor and cognitive function in animal models of spinal cord injury and traumatic brain injury (Wang et al., 2016; Zhang et al., 2018).
Propriétés
IUPAC Name |
1-methylsulfonyl-N-prop-2-enyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-7-14-13(16)11-4-5-12-10(9-11)6-8-15(12)19(2,17)18/h3-5,9H,1,6-8H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUOJVZKFKKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)



![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)